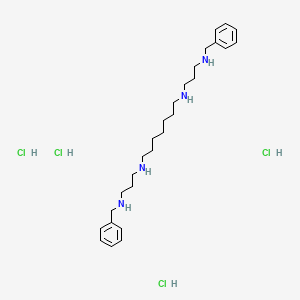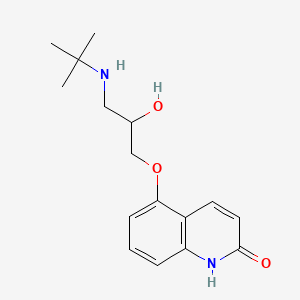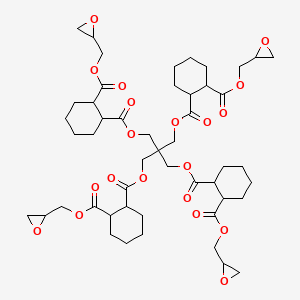
1,2-Cyclohexanedicarboxylic acid, 2,2-bis((((2-((oxiranylmethoxy)carbonyl)cyclohexyl)carbonyl)oxy)methyl)-1,3-propanediyl bis(oxiranylmethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Cyclohexanedicarboxylic acid, 2,2-bis((((2-((oxiranylmethoxy)carbonyl)cyclohexyl)carbonyl)oxy)methyl)-1,3-propanediyl bis(oxiranylmethyl) ester is a complex organic compound with significant applications in various fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as carboxylic acids, esters, and epoxides. The presence of these functional groups makes it a versatile molecule in synthetic chemistry and industrial applications.
準備方法
The synthesis of 1,2-Cyclohexanedicarboxylic acid, 2,2-bis((((2-((oxiranylmethoxy)carbonyl)cyclohexyl)carbonyl)oxy)methyl)-1,3-propanediyl bis(oxiranylmethyl) ester involves several steps. The primary synthetic route includes the reaction of 1,2-cyclohexanedicarboxylic acid with epichlorohydrin in the presence of a base to form the corresponding epoxide. This intermediate is then reacted with 2,2-bis(hydroxymethyl)-1,3-propanediol under controlled conditions to yield the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
化学反応の分析
1,2-Cyclohexanedicarboxylic acid, 2,2-bis((((2-((oxiranylmethoxy)carbonyl)cyclohexyl)carbonyl)oxy)methyl)-1,3-propanediyl bis(oxiranylmethyl) ester undergoes various chemical reactions due to the presence of multiple reactive sites. Common reactions include:
Oxidation: The epoxide groups can be oxidized to form diols.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The epoxide groups can undergo nucleophilic substitution reactions to form different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of polymers and resins due to its reactive functional groups.
作用機序
The mechanism of action of 1,2-Cyclohexanedicarboxylic acid, 2,2-bis((((2-((oxiranylmethoxy)carbonyl)cyclohexyl)carbonyl)oxy)methyl)-1,3-propanediyl bis(oxiranylmethyl) ester involves its interaction with various molecular targets. The epoxide groups can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including polymerization and drug delivery.
類似化合物との比較
Similar compounds include other cyclohexanedicarboxylic acid derivatives and epoxide-containing esters. Compared to these compounds, 1,2-Cyclohexanedicarboxylic acid, 2,2-bis((((2-((oxiranylmethoxy)carbonyl)cyclohexyl)carbonyl)oxy)methyl)-1,3-propanediyl bis(oxiranylmethyl) ester is unique due to its combination of multiple functional groups, which provides enhanced reactivity and versatility. Some similar compounds include:
- 1,2-Cyclohexanedicarboxylic acid, bis(2-methylpropyl) ester
- 1,2-Cyclohexanedicarboxylic acid, methyl-, mono[2,2-bis(hydroxymethyl)butyl] ester
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
21807-69-2 |
|---|---|
分子式 |
C49H68O20 |
分子量 |
977.0 g/mol |
IUPAC名 |
2-O-[3-[2-(oxiran-2-ylmethoxycarbonyl)cyclohexanecarbonyl]oxy-2,2-bis[[2-(oxiran-2-ylmethoxycarbonyl)cyclohexanecarbonyl]oxymethyl]propyl] 1-O-(oxiran-2-ylmethyl) cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C49H68O20/c50-41(62-21-29-17-58-29)33-9-1-5-13-37(33)45(54)66-25-49(26-67-46(55)38-14-6-2-10-34(38)42(51)63-22-30-18-59-30,27-68-47(56)39-15-7-3-11-35(39)43(52)64-23-31-19-60-31)28-69-48(57)40-16-8-4-12-36(40)44(53)65-24-32-20-61-32/h29-40H,1-28H2 |
InChIキー |
LSKOMFWASSBYPG-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)C(=O)OCC2CO2)C(=O)OCC(COC(=O)C3CCCCC3C(=O)OCC4CO4)(COC(=O)C5CCCCC5C(=O)OCC6CO6)COC(=O)C7CCCCC7C(=O)OCC8CO8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


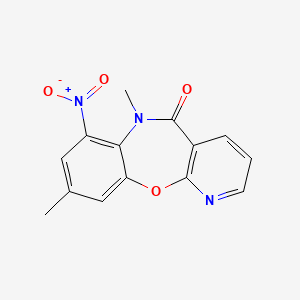
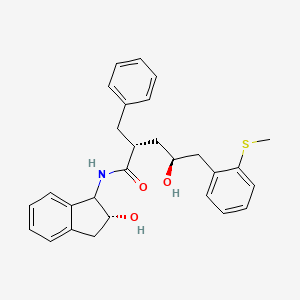
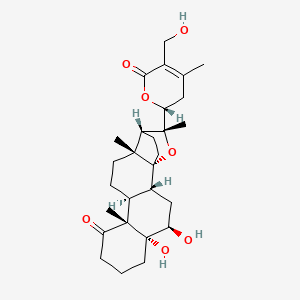
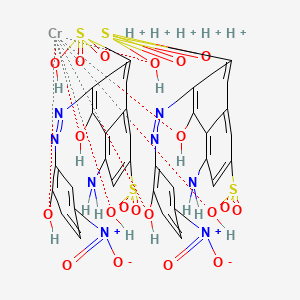
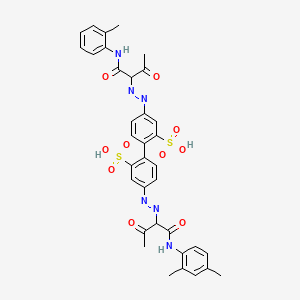
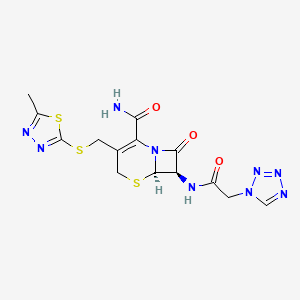

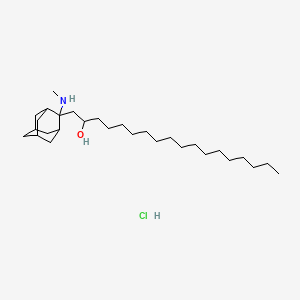
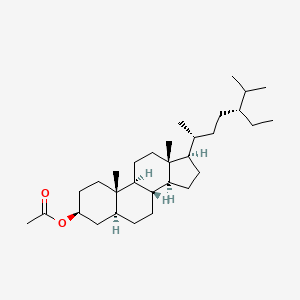
![[(3S,3aR,6S,6aS)-3-[3-(4-chlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12785382.png)

